3-(Dodecyloxy)-10H-phenothiazine
Description
3-(Dodecyloxy)-10H-phenothiazine is a phenothiazine derivative characterized by a dodecyloxy (-O(CH₂)₁₁CH₃) substituent at the C3 position of the heterocyclic phenothiazine core. Phenothiazines are tricyclic compounds with a sulfur and nitrogen atom in the central ring, known for their diverse biological and chemical applications, including antipsychotic, antimalarial, and antitumor activities . The dodecyloxy group introduces significant lipophilicity, which may influence solubility, membrane permeability, and biological interactions compared to shorter-chain or polar substituents.
Properties
CAS No. |
823802-10-4 |
|---|---|
Molecular Formula |
C24H33NOS |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
3-dodecoxy-10H-phenothiazine |
InChI |
InChI=1S/C24H33NOS/c1-2-3-4-5-6-7-8-9-10-13-18-26-20-16-17-22-24(19-20)27-23-15-12-11-14-21(23)25-22/h11-12,14-17,19,25H,2-10,13,18H2,1H3 |
InChI Key |
YCYSAAAWOIOHDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC2=C(C=C1)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)-10H-phenothiazine typically involves the following steps:
Starting Materials: Phenothiazine and dodecyl bromide.
Reaction: The phenothiazine is reacted with dodecyl bromide in the presence of a base such as potassium carbonate.
Solvent: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF).
Conditions: The mixture is heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecyloxy)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The dodecyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Phenothiazine derivatives with reduced functional groups.
Substitution: Phenothiazine derivatives with various alkyl or aryl groups replacing the dodecyloxy group.
Scientific Research Applications
3-(Dodecyloxy)-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Dodecyloxy)-10H-phenothiazine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Phenothiazine Derivatives
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Parameters
Key Observations :
- Lipophilicity: The dodecyloxy group in this compound significantly increases lipophilicity compared to methoxy or fluoroethoxy substituents, which may enhance its interaction with lipid membranes or hydrophobic protein pockets.
- In contrast, brominated derivatives (e.g., 3,7-Dibromo-) serve as electron-withdrawing groups .
- Biological Activity : Substituent position and chain length critically influence bioactivity. For example, N10-side chains with phthalimide groups (e.g., 10-[4-(Phthalimido)butyl]-) exhibit potent antitumor effects, while trifluoromethyl groups at C2 enhance potency in HEp-2 tumor models .
Antitumor Activity:
- 10-[4-(Phthalimido)butyl]-10H-phenothiazine (TCID₅₀ = 7.8 µg/mL) outperforms shorter-chain analogs (e.g., propyl side chain: TCID₅₀ = 11.5 µg/mL), highlighting the importance of side-chain length .
- Trifluoromethyl Derivatives : Substitution at C2 (e.g., 2-CF₃) enhances antitumor potency (TCID₅₀ = 4.7 µg/mL) compared to chlorine substituents (TCID₅₀ = 62.5 µg/mL) .
Antimalarial Activity:
- Alkylamino side chains at N10 (e.g., 2-Chloro-10-[3-(dimethylamino)propyl]-) correlate with inhibition of Plasmodium falciparum . The dodecyloxy group’s lack of basicity may limit antimalarial efficacy compared to aminoalkyl derivatives.
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